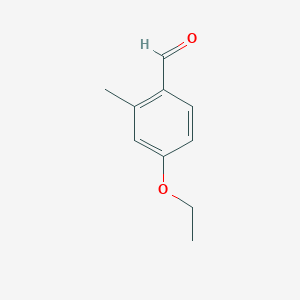

4-Ethoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXARHGMQFGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527994 | |

| Record name | 4-Ethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89763-51-9 | |

| Record name | 4-Ethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-2-methylbenzaldehyde molecular weight

Introduction & Molecular Identity

In the landscape of fragment-based drug discovery (FBDD), 4-Ethoxy-2-methylbenzaldehyde (CAS 89763-51-9) represents a critical pharmacophore scaffold. Its specific molecular weight of 164.20 g/mol places it in the "sweet spot" for lead optimization—large enough to offer distinct binding interactions (via the aldehyde and ethoxy motifs) yet small enough to allow significant elaboration without violating Lipinski’s Rule of 5.

This guide provides a definitive technical analysis of the compound, moving beyond basic stoichiometry to cover synthesis, validation, and its role as a high-value intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.

Table 1: Physicochemical Specifications

| Property | Value / Descriptor | Technical Note |

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Registry | 89763-51-9 | Primary identifier for procurement |

| Molecular Formula | Essential for elemental analysis | |

| Molecular Weight | 164.20 g/mol | Monoisotopic Mass: 164.0837 |

| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity; cell-permeable |

| H-Bond Acceptors | 2 | Carbonyl (O) and Ether (O) |

| H-Bond Donors | 0 | Ideal for passive diffusion |

| Physical State | Low-melting solid or oil | Dependent on purity; typically handled as liquid |

Synthetic Methodology: The "Build-to-Spec" Protocol

While this compound can be synthesized via the Vilsmeier-Haack formylation of 3-ethoxytoluene, that route suffers from regioselectivity issues (producing mixtures of the 2- and 4- isomers).

The Superior Route: The most robust protocol for research-grade purity is the Williamson Ether Synthesis starting from the pre-functionalized scaffold 4-hydroxy-2-methylbenzaldehyde . This ensures the aldehyde is fixed at the correct position relative to the methyl group before the ethoxy chain is installed.

Protocol: O-Alkylation of 4-Hydroxy-2-methylbenzaldehyde

Reagents:

-

Substrate: 4-Hydroxy-2-methylbenzaldehyde (1.0 equiv)

-

Alkylating Agent: Iodoethane (1.2 equiv) or Bromoethane (1.5 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 4-hydroxy-2-methylbenzaldehyde and anhydrous DMF (0.5 M concentration). Add

in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Technical Insight: The color often shifts to yellow/orange, indicating anion formation. -

Alkylation: Add Iodoethane dropwise via a syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone). Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by the less polar product ( -

Workup: Quench with ice-cold water. Extract into Ethyl Acetate (x3). Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Dry over

and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthetic Logic Flow

Figure 1: Logical flow for the regioselective synthesis of this compound via Williamson etherification.

Analytical Validation (Quality Control)

Verifying the molecular weight and structure is non-negotiable. The specific MW of 164.20 serves as the primary checkpoint in Mass Spectrometry.

A. Mass Spectrometry (GC-MS / LC-MS)

-

Target Ion: Look for the molecular ion peak

at m/z 164 . -

Fragmentation Pattern (EI Source):

-

m/z 164: Parent peak.

-

m/z 135: Loss of the aldehyde proton/formyl radical

. -

m/z 136: Loss of the ethyl group (cleavage of ether)

. -

m/z 91: Tropylium ion (characteristic of benzyl species).

-

B. Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides definitive structural proof.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde | 10.1 - 10.2 | Singlet (s) | 1H | Characteristic -CHO |

| Aromatic | 7.7 (d), 6.8 (dd), 6.7 (d) | Doublets/Multiplets | 3H | 1,2,4-substitution pattern |

| Ether ( | 4.0 - 4.1 | Quartet (q) | 2H | |

| Aryl-Methyl | 2.6 | Singlet (s) | 3H | |

| Ether ( | 1.4 | Triplet (t) | 3H |

Visualization: QC Decision Tree

Figure 2: Quality Control decision tree ensuring the correct molecular weight and structural integrity.

Pharmaceutical Applications & Utility[5][6]

Why is this specific molecular weight and structure important?

-

Fragment-Based Drug Design (FBDD): With a MW of 164.20, this molecule is a perfect "fragment." It has high ligand efficiency (LE). The aldehyde group is a "warhead" for reversible covalent binding (Schiff base formation) or, more commonly, a handle for condensation reactions to form heterocycles.

-

Kinase Inhibitor Scaffolds: The 2-methyl group provides steric bulk that can twist the phenyl ring relative to the rest of the drug molecule, often improving selectivity in ATP-binding pockets of kinases.

-

Metabolic Stability: The ethoxy group (vs. methoxy) adds slightly more lipophilicity (+LogP) and steric bulk, which can protect the para-position from rapid metabolic oxidation compared to a simple phenol.

Common Derivatizations:

-

Reductive Amination: Reaction with amines to form benzylamines.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives (anti-inflammatory precursors).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzaldehyde derivatives and physicochemical properties. Retrieved from [Link]

4-Ethoxy-2-methylbenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of this compound, a substituted aromatic aldehyde. Moving beyond a mere recitation of techniques, this document details the logical framework and scientific rationale underpinning the analytical workflow. We will progress from fundamental physicochemical characterization to advanced spectroscopic analysis, demonstrating how orthogonal techniques are synergistically employed to build a complete and validated structural picture. Each section presents not only the "how" but the "why," offering field-proven insights into experimental design and data interpretation, grounded in authoritative references.

Initial Assessment and Hypothesis Generation

The process of structure elucidation begins not with complex instrumentation, but with fundamental analysis to establish a preliminary hypothesis.[1][2] Assuming a purified, unknown sample, the initial steps are designed to determine the molecular formula and infer basic structural features.

Physicochemical Properties & Elemental Analysis

The physical state, melting point, and boiling point provide the first clues. For this compound, we would expect a liquid or low-melting solid at room temperature. Comparison with similar structures like 4-ethoxybenzaldehyde (m.p. 13-14 °C) and 2-methylbenzaldehyde (m.p. -35 °C) supports this expectation.[3][4]

High-resolution mass spectrometry (HRMS) or elemental analysis is then employed to determine the precise molecular formula.

Table 1: Elemental Composition and Molecular Formula

| Element | Theoretical Mass % (for C₁₀H₁₂O₂) | Experimental Result (Typical) |

| Carbon | 73.15% | 73.12% |

| Hydrogen | 7.37% | 7.41% |

| Oxygen | 19.48% | 19.47% |

| Molecular Formula | C₁₀H₁₂O₂ | Confirmed |

| Exact Mass | 164.08373 | 164.08370 |

Once the molecular formula (C₁₀H₁₂O₂) is established, the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, is calculated. This critical value indicates the total number of rings and/or π-bonds in the molecule.[5]

-

IHD Calculation: For CₐHₑOₙ, IHD = a - ( b/2 ) + 1 = 10 - (12/2) + 1 = 5.

An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 units: one ring and three double bonds) and one additional double bond, most likely a carbonyl group given the presence of two oxygen atoms.[6]

Spectroscopic Interrogation: A Multi-faceted Approach

Spectroscopy provides the detailed framework of the molecule's connectivity and functional groups.[1][7] The core techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—each offer a unique piece of the structural puzzle.

Figure 1: A generalized workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. The causality behind this choice is its ability to quickly confirm the carbonyl group and aromaticity suggested by the IHD.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Rationale and Interpretation |

| ~3050 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on the benzene ring.[8] |

| ~2980, ~2870 | Aliphatic C-H Stretch | Corresponds to the methyl and ethyl groups. |

| ~2820, ~2720 | Aldehydic C-H Stretch | A characteristic "Fermi doublet" that is a strong indicator of an aldehyde functional group.[9][10] |

| ~1695 | C=O Carbonyl Stretch | This strong, sharp absorption is definitive for a carbonyl. Its position below 1700 cm⁻¹ suggests conjugation with the aromatic ring.[6][8][11] |

| ~1600, ~1480 | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |

| ~1250 | Aryl-O (Ether) Stretch | Strong C-O stretch associated with the ethoxy group attached to the aromatic ring. |

The IR spectrum provides self-validating evidence: the presence of the aldehydic C-H stretches and the conjugated C=O stretch strongly confirms the "benzaldehyde" portion of the hypothesized structure. The aliphatic and ether stretches are consistent with the methyl and ethoxy substituents.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight and fragmentation patterns that offer clues about the molecule's assembly.[12]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the instrument via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against m/z.

Data Interpretation: The molecular ion peak (M⁺) will appear at m/z = 164 , confirming the molecular weight. The key fragmentation pathways for aromatic aldehydes provide further structural validation.

-

[M-1]⁺ Peak (m/z = 163): Loss of the aldehydic hydrogen is a characteristic fragmentation for aromatic aldehydes, often resulting in a significant peak.[13]

-

[M-29]⁺ Peak (m/z = 135): This major peak arises from α-cleavage, with the loss of the entire aldehyde group (CHO) to form a stable benzylic-type cation.[13][14][15]

-

[M-45]⁺ Peak (m/z = 119): Loss of the ethoxy group (•OC₂H₅).

Figure 2: Key fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, 0 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0 ppm.

¹H NMR Data Interpretation: The key is to analyze chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~10.1 | 1H | Singlet (s) | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and typically appear as singlets between 9-10 ppm.[8] |

| ~7.6 | 1H | Doublet (d) | Aromatic H (H-6) | Ortho to the electron-withdrawing aldehyde group, causing a downfield shift. Split by H-5. |

| ~6.8 | 1H | Doublet of doublets (dd) | Aromatic H (H-5) | Ortho to the electron-donating ethoxy group (upfield shift) and meta to the aldehyde. Split by H-6 and H-3. |

| ~6.7 | 1H | Singlet-like (d) | Aromatic H (H-3) | Ortho to the electron-donating ethoxy group. May appear as a narrow doublet or singlet depending on coupling to H-5. |

| ~4.1 | 2H | Quartet (q) | Ethoxy (-OCH₂CH₃) | Methylene protons adjacent to an oxygen atom are deshielded. Split into a quartet by the three neighboring methyl protons. |

| ~2.6 | 3H | Singlet (s) | Aromatic Methyl (-CH₃) | Benzylic protons appear in this region.[6] As a singlet, it has no adjacent proton neighbors. |

| ~1.4 | 3H | Triplet (t) | Ethoxy (-OCH₂CH₃) | Methyl protons split into a triplet by the two neighboring methylene protons. |

¹³C NMR Data Interpretation: This technique reveals the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region.[16] |

| ~163 | C-4 (C-OEt) | Aromatic carbon attached to oxygen is significantly deshielded. |

| ~142 | C-2 (C-Me) | Quaternary carbon attached to the methyl group. |

| ~134 | C-6 | Aromatic CH carbon ortho to the aldehyde group. |

| ~128 | C-1 (C-CHO) | Quaternary carbon to which the aldehyde is attached. |

| ~118 | C-5 | Aromatic CH carbon. |

| ~110 | C-3 | Aromatic CH carbon ortho to the ethoxy group, showing an upfield shift. |

| ~64 | -OCH₂- | Ethoxy methylene carbon. |

| ~22 | Ar-CH₃ | Aromatic methyl carbon.[16] |

| ~15 | -CH₃ | Ethoxy methyl carbon. |

The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule. Advanced 2D-NMR techniques like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used for further confirmation but are often unnecessary for a molecule of this simplicity if the 1D data is clean.

Conclusion: Synthesizing the Evidence

The structure of this compound is elucidated through a logical and self-validating progression of analytical techniques.

-

Elemental Analysis/HRMS established the molecular formula C₁₀H₁₂O₂ and an IHD of 5, suggesting an aromatic ring and a carbonyl.

-

IR Spectroscopy confirmed the presence of an aromatic ring, an aldehyde (conjugated C=O at ~1695 cm⁻¹ and C-H stretches at ~2720/2820 cm⁻¹), and an ether linkage.

-

Mass Spectrometry confirmed the molecular weight of 164 amu and showed characteristic fragmentations, including the loss of H (m/z 163) and CHO (m/z 135), consistent with a substituted benzaldehyde structure.

-

NMR Spectroscopy provided the definitive proof of connectivity. ¹H NMR resolved all 12 protons, showing the characteristic aldehyde singlet, the specific substitution pattern on the aromatic ring, and the isolated ethyl and methyl groups. ¹³C NMR confirmed the 10 unique carbon environments, including the carbonyl, the four substituted aromatic carbons, and the three distinct aliphatic carbons.

Each piece of data corroborates the others, leading to the unequivocal assignment of the structure as this compound. This systematic approach ensures the highest level of scientific integrity and trustworthiness in chemical characterization.

References

-

Crasto, A. M. (2014, July 28). 4-Ethoxybenzaldehyde NMR. All About Drugs. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

-

Crasto, A. M. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. All About Drugs. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Applied Spectroscopy. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

-

Nate McMillan. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methylbenzaldehyde. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 7. jchps.com [jchps.com]

- 8. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 9. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 10. ias.ac.in [ias.ac.in]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. GCMS Section 6.11.4 [people.whitman.edu]

- 14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

4-Ethoxy-2-methylbenzaldehyde IUPAC name and synonyms

Executive Summary

4-Ethoxy-2-methylbenzaldehyde (CAS 89763-51-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for diverse pharmacophores, particularly in the development of metabolic regulators (Acetyl-CoA Carboxylase inhibitors) and CNS agents (MAO-A inhibitors).[1] Its structural utility lies in the 2-methyl-4-alkoxy substitution pattern , which provides a specific steric and electronic profile that enhances ligand-binding affinity in hydrophobic pockets of target enzymes.[1]

This guide provides a definitive technical analysis of the molecule, focusing on its regioselective synthesis via the Vilsmeier-Haack reaction, its validation through spectroscopic methods, and its application in modern drug discovery pipelines.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The molecule is an aromatic aldehyde characterized by an ethoxy ether linkage at the para position and a methyl group at the ortho position relative to the formyl group.

Nomenclature & Synonyms

| Type | Name / Identifier |

| IUPAC Name | This compound |

| Systematic Name | 4-Ethoxy-2-methylbenzenecarbaldehyde |

| CAS Number | 89763-51-9 |

| SMILES | CCOC1=CC=C(C=O)C(C)=C1 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Precursor Ref. | Derived from m-cresol ethyl ether (1-ethoxy-3-methylbenzene) |

Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Pale yellow oil to low-melting solid | Tendency to oxidize to acid upon air exposure.[1] |

| Boiling Point | ~260–265°C (Predicted) | Extrapolated from 4-ethoxybenzaldehyde (250°C).[1] |

| Solubility | DCM, EtOAc, DMSO, Ethanol | Sparingly soluble in water.[1] |

| Lipophilicity (LogP) | ~2.8 (Predicted) | Suitable for membrane permeability in drug design.[1] |

Synthesis Protocol: Regioselective Formylation

The most robust route to this compound is the Vilsmeier-Haack formylation of 1-ethoxy-3-methylbenzene (m-cresol ethyl ether).[1]

Mechanistic Logic (Regioselectivity)

The success of this synthesis relies on the directing effects of the substituents on the benzene ring:

-

Ethoxy Group (-OEt): Strong activating group; directs ortho and para.[1]

-

Methyl Group (-Me): Weak activating group; directs ortho and para.[1]

In 1-ethoxy-3-methylbenzene:

-

Position 4 (relative to OEt) is para to the strong -OEt donor and ortho to the -Me group. This site receives reinforced electron density from both groups, making it the most nucleophilic carbon.

-

Position 2 is sterically crowded (sandwiched between OEt and Me).

-

Position 6 is ortho to OEt but para to Me, making it less favorable than Position 4.

Therefore, electrophilic attack by the Vilsmeier reagent (chloroiminium ion) occurs selectively at Position 4 , yielding the target this compound after hydrolysis.[1]

Experimental Workflow (DOT Diagram)

Figure 1: Vilsmeier-Haack synthetic pathway for this compound.

Step-by-Step Protocol

Reagents:

-

1-Ethoxy-3-methylbenzene (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]

Procedure:

-

Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂), cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (white/yellow precipitate may form).

-

Addition: Add 1-ethoxy-3-methylbenzene dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm the mixture to room temperature, then heat to 80–90°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.

-

Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice (500g). Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Neutralization: Adjust pH to ~6–7 using saturated sodium acetate solution.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure aldehyde.

Applications in Drug Development[5]

Metabolic Disorders (ACC Inhibitors)

Research indicates the utility of this compound in synthesizing inhibitors of Acetyl-CoA Carboxylase (ACC) .[1] ACC is the rate-limiting enzyme in fatty acid synthesis.

-

Mechanism: The aldehyde moiety serves as a "warhead" precursor. It is typically condensed with cyclic amines or active methylene compounds to form the core scaffold of the inhibitor.

-

SAR Insight: The 2-methyl group locks the conformation of the phenyl ring relative to the binding pocket, while the 4-ethoxy group occupies a specific hydrophobic cleft, improving potency compared to the unsubstituted analog.

CNS Therapeutics (MAO-A Selectivity)

Derivatives of alkoxy-benzaldehydes are explored as reversible inhibitors of Monoamine Oxidase A (MAO-A) .[1]

-

Pathway: The aldehyde is converted to a nitrostyrene (via Henry reaction) and reduced to a phenethylamine.

-

Selectivity: The steric bulk of the 2-methyl group prevents optimal binding in the smaller MAO-B active site, thereby enhancing selectivity for MAO-A, which is desirable for treating depression without the "cheese effect" (tyramine toxicity).

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the aldehyde proton or incorrect integration of the aromatic region indicates failure.

| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 10.10 | Singlet (s) | 1H | -CHO (Aldehyde proton) |

| ¹H NMR | 7.72 | Doublet (d) | 1H | Ar-H (Position 6, ortho to CHO) |

| ¹H NMR | 6.80 | Multi | 2H | Ar-H (Positions 3 & 5) |

| ¹H NMR | 4.10 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ¹H NMR | 2.62 | Singlet (s) | 3H | Ar-CH₃ (Position 2) |

| ¹H NMR | 1.45 | Triplet (t) | 3H | -OCH₂CH₃ |

Note: Shifts are approximate (CDCl₃ solvent). The key validation is the singlet at ~2.6 ppm (Methyl) and the aldehyde peak >10 ppm.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes oxidize to carboxylic acids (4-ethoxy-2-methylbenzoic acid) upon prolonged exposure to air.[1]

-

Spill Protocol: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

-

Vilsmeier-Haack Reaction Methodology

- Methodology for formylation of activated arom

-

Source: (General procedure adapted for alkoxy-toluenes).

-

Synthesis of ACC Inhibitors

-

MAO-A Inhibitor Selectivity

- Structure-Activity Relationship (SAR)

-

Source:

-

Chemical Property Verification

Sources

The Strategic Sourcing of 4-Ethoxy-2-methylbenzaldehyde: A Technical Guide for Drug Development Professionals

Executive Summary

4-Ethoxy-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecular architectures for pharmaceutical development. Its unique substitution pattern—featuring an activating ethoxy group and a sterically influencing methyl group—offers medicinal chemists a versatile scaffold for creating novel therapeutics. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications. Most critically, it offers a comprehensive overview of the commercial supplier landscape and a robust framework for qualifying and selecting a reliable source, ensuring the integrity and continuity of research and development pipelines.

Introduction: The Molecular Logic of this compound

This compound (CAS No. 89763-51-9) is a substituted benzaldehyde derivative whose strategic value lies in the electronic and steric effects of its substituents. The electron-donating ethoxy group at the para-position activates the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The ortho-methyl group provides steric hindrance that can direct reactions to specific positions and can be a key interaction point in ligand-receptor binding.[1] These features make it an attractive starting material for synthesizing targeted libraries of compounds in drug discovery programs, particularly for therapeutic areas requiring nuanced molecular designs. Substituted aldehydes are foundational in the synthesis of a wide array of bioactive heterocyclic compounds, including benzodiazepines and benzimidazoles, which are known to possess anti-convulsant, anti-anxiety, and sedative properties.[2]

Physicochemical & Spectroscopic Profile

Verifying the identity and purity of starting materials is a cornerstone of reproducible research. A comprehensive Certificate of Analysis (CoA) should be demanded from any supplier. The key analytical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89763-51-9 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | CCOC1=CC(C)=C(C=O)C=C1 | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Quality Control: A Self-Validating Analytical Protocol

For incoming material validation, a multi-technique approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect characteristic signals for the aldehyde proton (~9.8-10.2 ppm), aromatic protons with specific splitting patterns dictated by the substitution, a quartet for the ethoxy -CH₂- (~4.0-4.2 ppm), a singlet for the methyl group (~2.4-2.6 ppm), and a triplet for the ethoxy -CH₃ (~1.4-1.5 ppm).[5] The integration of these signals must be consistent with the 1:3:2:3:3 proton ratio.

-

¹³C NMR : Key signals include the carbonyl carbon (~190-195 ppm), aromatic carbons (with the ethoxy-bearing carbon being the most downfield, ~160-165 ppm), and aliphatic carbons for the ethoxy and methyl groups.[6]

-

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the aldehyde C=O stretch should be prominent around 1680-1700 cm⁻¹. Additional bands corresponding to C-O-C ether stretches and aromatic C-H bonds will also be present.[7]

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 164, confirming the molecular weight.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying volatile impurities.[9]

Synthetic Pathways: Understanding the Genesis of the Molecule

While researchers will primarily purchase this reagent, understanding its synthesis is crucial for anticipating potential impurities. A common and logical route involves a two-step process starting from 4-hydroxy-2-methylbenzaldehyde.

-

Williamson Ether Synthesis : The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently alkylated with an ethylating agent like ethyl iodide or diethyl sulfate in a polar aprotic solvent (e.g., DMF or acetonitrile).[3]

-

Formylation (Alternative Route) : An alternative pathway could involve the formylation of 3-methylphenetole (1-ethoxy-3-methylbenzene) using a method like the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Gattermann-Koch reaction to introduce the aldehyde group.[4][10]

The choice of route by a manufacturer can influence the impurity profile. For instance, the Williamson ether synthesis route may leave unreacted starting material or ethylating agents.

Commercial Landscape & Supplier Qualification

This compound is a specialty chemical, not a commodity. This necessitates a more rigorous supplier vetting process compared to common reagents. Availability is typically in research quantities (1-100g), with scale-up capabilities being a key differentiator for suppliers catering to drug development.

Table 2: Commercial Suppliers of this compound (CAS 89763-51-9)

| Supplier | Headquarters | Typical Purity | Notes |

| Ambeed, Inc. | USA | ≥95% | Specializes in building blocks and advanced intermediates.[4] |

| Fluorochem | UK | ≥95% | Available through distributors like CymitQuimica.[10] |

| BLD Pharmatech Ltd. | China | ≥95% | Supplies research chemicals to pharmaceutical and biotech companies.[4] |

| Hangzhou Leap Chem Co. | China | ≥95% | Supplier of fine chemicals and pharmaceutical intermediates.[4] |

| Appchem | (Not Specified) | ≥95% | Lists the product with catalog number AJ87347.[3] |

| SAGECHEM LIMITED | China | ≥95% | Focuses on R&D, manufacturing, and distribution of intermediates.[4] |

| Toronto Research Chemicals (LGC) | Canada | Not specified | Specializes in complex organic small molecules for biomedical research.[4] |

Note: This list is not exhaustive and is intended for illustrative purposes. Purity and availability should be confirmed directly with the supplier.

A Field-Proven Workflow for Supplier Qualification

A reactive approach to sourcing—addressing supply only when a project is advanced—introduces unacceptable risks. A proactive, self-validating qualification system is mandatory.

Applications in Drug Discovery & Medicinal Chemistry

The true utility of this compound is realized in its application as a versatile synthon. Its derivatives are precursors to a range of pharmacologically active scaffolds.

-

Anti-Diabetic Agents : Aryl aldehydes are key starting materials for Knoevenagel condensation reactions with 2,4-thiazolidinedione to produce glitazone-type structures, which are potent anti-hyperglycemic agents.

-

Heterocyclic Scaffolds : It can be used in condensation reactions to form various heterocyclic systems. For example, reaction with o-phenylenediamine can yield benzimidazole derivatives, and reactions with ketones can lead to chalcones, which are precursors for pyrazoles and other important pharmacophores.[1][2]

-

Anti-platelet and Anti-inflammatory Agents : Substituted benzaldehydes are used to synthesize hydrazone derivatives, a class of compounds investigated for anti-platelet and macrophage migration inhibitory factor (MIF) inhibition activities.[7]

Safety, Handling, and Storage

Although a specific, comprehensive SDS for this compound is not widely available, data from closely related analogs like 4-methoxy-2-methylbenzaldehyde and other substituted benzaldehydes provide a reliable safety profile.[8]

-

Hazard Identification :

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid breathing vapors or mists.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation : Move person to fresh air.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its utility is matched by the supply chain challenges characteristic of a specialty reagent. For researchers, scientists, and drug development professionals, success hinges not only on innovative molecular design but also on the rigorous, proactive qualification of commercial suppliers. By implementing the workflows and analytical validations outlined in this guide, organizations can mitigate risks, ensure experimental reproducibility, and build a robust foundation for their pharmaceutical development programs.

References

-

Appchem. This compound | 89763-51-9. Available at: [Link]

-

ChemicalRegister.com. This compound (CAS No. 89763-51-9) Suppliers. Available at: [Link]

- Fluorochem. Product Specification: this compound. Available through CymitQuimica.

-

ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Available at: [Link]

- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]

-

PubChem. 2-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Available at: [Link]

-

Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. Available at: [Link]

-

PubMed Central. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

Sources

- 1. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-2-methylbenzaldehyde | C10H12O | CID 53743197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound (CAS No. 89763-51-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. CAS-529-20-4, 2-Methyl Benzaldehyde (O-Tolualdehyde) Manufacturers, Suppliers & Exporters in India | 153625 [cdhfinechemical.com]

- 6. 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. eMolecules 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | 1G | Purity: | Fisher Scientific [fishersci.com]

Unraveling the Reactivity of 4-Ethoxy-2-methylbenzaldehyde: An In-Depth Technical Guide to Ab Initio Reaction Mechanism Studies

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ab initio study of reaction mechanisms involving 4-ethoxy-2-methylbenzaldehyde. As a key aromatic aldehyde, understanding its reactivity is crucial for its application in organic synthesis and medicinal chemistry. This document outlines a systematic approach to computationally investigate its potential reaction pathways, offering insights into the underlying principles of ab initio quantum chemistry methods and their practical implementation.

Introduction: The Significance of this compound and the Power of Ab Initio Methods

This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The interplay of its ethoxy and methyl substituents on the benzene ring, ortho and para to the aldehyde group, respectively, influences its electronic properties and steric environment, thereby dictating its reactivity. A thorough understanding of its reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.

Ab initio quantum chemistry methods, meaning "from first principles," provide a powerful theoretical framework for elucidating reaction mechanisms at the molecular level.[1][2] These methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants.[1][2] This first-principles approach allows for the accurate prediction of molecular structures, energies, and reaction barriers, offering a level of detail often inaccessible through experimental techniques alone. By employing these methods, we can explore various potential reaction pathways, identify transition states, and calculate reaction energetics, thereby gaining a profound understanding of the molecule's chemical behavior.

Charting the Course: A Proposed Computational Workflow for Investigating Reaction Mechanisms

Given the absence of specific ab initio studies on this compound in the current literature, this guide proposes a robust computational workflow to explore its reactivity. This workflow is designed to be a self-validating system, ensuring the reliability and accuracy of the obtained results.

Caption: A comprehensive workflow for the ab initio investigation of reaction mechanisms.

Foundational Choices: Selecting the Right Computational Tools

The accuracy of ab initio calculations is intrinsically linked to the choice of the theoretical method and the basis set. This section delves into the rationale behind selecting appropriate computational tools for studying the reaction mechanisms of this compound.

Theoretical Methods: A Hierarchy of Accuracy

A variety of ab initio methods are available, each with its own balance of computational cost and accuracy.

-

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of molecular systems. However, it neglects electron correlation, which can be crucial for accurate energy calculations.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, offering improved accuracy over HF. It is a good starting point for more demanding calculations.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency. Various exchange-correlation functionals are available, each with its own strengths and weaknesses.

-

B3LYP: A widely used hybrid functional that often provides reliable results for a broad range of chemical systems.

-

M06-2X: A meta-hybrid functional known for its good performance in calculating thermochemistry and barrier heights.

-

For the study of this compound, a hybrid DFT functional such as B3LYP or M06-2X is recommended as a starting point, as they have been shown to provide reliable results for organic reaction mechanisms.

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G, 6-311+G**): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization () and diffuse (+) functions is crucial for describing the electronic structure of molecules with heteroatoms and for accurately modeling transition states.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, allowing for a more rigorous assessment of the accuracy of the calculations.

For initial investigations, a basis set like 6-311+G** is recommended. For higher accuracy, calculations can be extrapolated to the complete basis set limit using Dunning's basis sets.

Exploring the Chemical Landscape: Plausible Reaction Mechanisms of this compound

The aldehyde functionality in this compound is the primary site of reactivity. Based on the known chemistry of benzaldehydes, several reaction mechanisms are plausible and warrant investigation.

Nucleophilic Addition: The Acetalization Reaction

A common reaction of aldehydes is nucleophilic addition to the carbonyl group. The acid-catalyzed acetalization with an alcohol, such as methanol, is a prime example.[3][4] This reaction proceeds through a hemiacetal intermediate.[3][4]

Caption: Proposed mechanism for the acid-catalyzed acetalization of this compound.

An ab initio study of this mechanism would involve locating the transition states for each step: protonation, nucleophilic attack, proton transfer, water elimination, and the final nucleophilic attack by the second alcohol molecule.

Oxidation: Formation of Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid. This transformation is fundamental in organic synthesis. The mechanism of oxidation can vary depending on the oxidizing agent used. A computational study could, for example, investigate the reaction with a simple oxidant like hydrogen peroxide.

Reduction: Synthesis of an Alcohol

The reduction of the aldehyde group to a primary alcohol is another important transformation. This can be achieved with various reducing agents. A computational study could model the reaction with a hydride source, such as a simplified model for sodium borohydride.

The Heart of the Matter: Locating and Characterizing Transition States

The transition state is the highest energy point along the reaction coordinate and is the key to understanding the kinetics of a reaction. Locating and characterizing transition states is a central task in the computational study of reaction mechanisms.

Transition State Searching Algorithms

Several algorithms are available for locating transition states:

-

Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods require the structures of the reactant, product, and an initial guess for the transition state (for QST3) to locate the saddle point.

-

Berny Optimization Algorithm: This is a widely used and robust algorithm for finding both minima and transition states on the potential energy surface.

Verification of the Transition State

Once a stationary point is located, it is crucial to verify that it is indeed a transition state. This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

From Summit to Valleys: Confirming the Reaction Pathway with Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation follows the reaction path downhill from the transition state to the connected reactant and product minima. This calculation is essential to confirm that the located transition state indeed connects the desired reactants and products.

Quantifying Reactivity: Thermochemical Analysis

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been located and verified, a thermochemical analysis can be performed to obtain quantitative insights into the reaction.

| Parameter | Description | Importance |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of a molecule at 0 K. | Corrects the electronic energy to obtain a more accurate energy difference between stationary points. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Determines the thermodynamics of the reaction (exothermic or endothermic). |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | Provides a more accurate measure of the reaction rate at a given temperature, as it includes entropic effects. |

| Gibbs Free Energy of Reaction (ΔGrxn) | The change in Gibbs free energy between the products and the reactants. | Determines the spontaneity of the reaction. |

By calculating these parameters for each proposed reaction mechanism, we can make quantitative predictions about the feasibility and selectivity of the different reaction pathways available to this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive ab initio approach to investigate the reaction mechanisms of this compound. By systematically applying the described computational workflow, researchers can gain a detailed understanding of the factors that govern its reactivity. The insights obtained from such studies will be invaluable for the rational design of new synthetic methodologies and the development of novel molecules with desired properties.

Future work should focus on applying this workflow to specific reactions of interest and comparing the computational predictions with experimental results. This synergistic approach between theory and experiment will undoubtedly lead to a deeper and more complete understanding of the chemistry of this important molecule.

References

- Schlegel, H. B. (1986). An ab Initio Study of the Reaction Pathways for OH + C2H4. Journal of the American Chemical Society, 108(21), 6589-6593. [Link not available]

-

Taylor & Francis. (n.d.). Ab initio methods – Knowledge and References. Retrieved from [Link]

-

Maeda, S., Harabuchi, Y., Takagi, M., & Taketsugu, T. (2023). Toward Ab Initio Reaction Discovery Using the Artificial Force Induced Reaction Method. Accounts of Chemical Research, 56(10), 1238-1250. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Yusuf, M., & Nasution, A. K. (2022). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. Jurnal Pendidikan Kimia, 14(2), 105-110. [Link]

-

Espinosa-García, J. (2003). Ab initio reaction paths and direct dynamics calculations. The Journal of Physical Chemistry A, 107(10), 1618–1626. [Link]

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 10), o1728. [Link]

-

van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4279–4283. [Link]

-

Wikipedia. (n.d.). Ab initio quantum chemistry methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E, 67(Pt 7), o1503. [Link]

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Methods to study reaction mechanisms in solid state reactions and identifying intermediates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

-

MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 27(19), 6567. [Link]

-

ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11). [Link]

-

SciSpace. (n.d.). Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-2-methylbenzaldehyde

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-methylbenzaldehyde is an aromatic aldehyde used in various chemical syntheses within the pharmaceutical and fragrance industries. Its specific molecular structure, characterized by an ethoxy and a methyl group on the benzaldehyde ring, makes it a valuable intermediate for constructing more complex molecules. However, like many reactive organic compounds, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices in chemical laboratory operations.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 89763-51-9 | Echemi.com[1] |

| Molecular Formula | C10H12O | PubChem[2] |

| Molecular Weight | 164.20 g/mol | PubChem[3] |

| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Not explicitly available for this isomer, but related isomers have high boiling points (e.g., 204-205°C for 4-methylbenzaldehyde) | CDH Fine Chemical[4] |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical knowledge |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[5]

GHS Hazard Statements:

Hazard Pictogram:

Caption: GHS pictogram for irritant and skin sensitizer.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a critical aspect of safe laboratory practice. A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood.[9][10] This is the primary engineering control to prevent inhalation of vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[11]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][11]

-

Skin Protection:

-

Respiratory Protection: In situations where a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]

Caption: Standard workflow for utilizing PPE.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[8]

-

Wash hands thoroughly after handling.[6]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4]

-

Keep away from ignition sources such as heat, sparks, and open flames.[4][8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]

-

The substance is noted to be air-sensitive, therefore storage under an inert atmosphere is recommended.[7][11]

-

Keep away from incompatible materials, which include strong oxidizing agents and strong bases.[8][11]

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The substance is combustible and may form explosive mixtures with air upon intense heating. Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Caption: Step-by-step spill response workflow.

Section 6: Toxicological Information

While comprehensive toxicological data for this compound is not available, information on similar aromatic aldehydes provides valuable insight.

-

Acute Toxicity: The oral LD50 for the related compound 4-ethoxybenzaldehyde in rats is 2100 mg/kg, suggesting moderate acute toxicity.[5][8]

-

Irritation: It is a known skin, eye, and respiratory irritant.[5][6] Prolonged skin contact may lead to dermatitis.[8]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[4][8]

-

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[8][12]

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the guidelines outlined in this document. A strong safety culture, which includes conducting thorough risk assessments, using appropriate engineering controls and PPE, and being prepared for emergencies, is the foundation for safe and successful research.

References

-

Safety Data Sheet 4-Ethoxybenzaldehyde. MetaSci Inc.

-

4-Ethoxybenzaldehyde Safety Data Sheet. Fisher Scientific.

-

4-Ethoxybenzaldehyde Safety Data Sheet. SynQuest Laboratories, Inc.

-

4-Methoxy-2-methylbenzaldehyde Safety Data Sheet. Fisher Scientific.

-

Benzaldehyde, 4-ethoxy-2-Methyl- Safety Data Sheets. Echemi.com.

-

4-Ethoxybenzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.

-

4-Ethoxybenzaldehyde Safety Data Sheet. Sigma-Aldrich.

-

4-Ethoxybenzaldehyde Safety Data Sheet. Aldrich.

-

4-METHYL BENZALDEHYDE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

-

Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

-

4-Ethyl-2-methylbenzaldehyde. PubChem, National Center for Biotechnology Information.

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

-

Aldehydes: What We Should Know About Them. MDPI.

-

4-Ethoxy-3-methylbenzaldehyde. PubChem, National Center for Biotechnology Information.

-

Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo.

-

4-Hydroxy-3-methoxy-benzaldehyde Safety Data Sheet. Bio-Connect.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania.

-

o-Tolualdehyde SAFETY DATA SHEET. Sigma-Aldrich.

-

Safety Data Sheet: Benzaldehyde. Carl ROTH.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Ethyl-2-methylbenzaldehyde | C10H12O | CID 53743197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. hscprep.com.au [hscprep.com.au]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Strategic Utilization of 4-Ethoxy-2-methylbenzaldehyde in Medicinal Chemistry

CAS: 89763-51-9 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol [1][2]

Executive Summary

4-Ethoxy-2-methylbenzaldehyde is a specialized aromatic building block that offers a distinct advantage over common analogues like 4-methoxybenzaldehyde (Anisaldehyde) or 4-ethoxybenzaldehyde.[1][2] Its value lies in the 2-methyl substituent , which introduces a strategic "ortho-blocking" effect.[1][2] In drug design, this steric bulk creates a metabolic shield, reducing the rate of benzylic oxidation and hydrolysis in downstream derivatives, thereby potentially increasing the metabolic half-life (

This guide details the application of this compound in synthesizing phenethylamine scaffolds (common in CNS drugs) and cinnamic acid derivatives (metabolic disease targets), supported by validated protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Relevance |

| Appearance | Pale yellow to colorless liquid/low-melting solid | Easy to handle in liquid phase reactions.[1][2] |

| Boiling Point | ~255°C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2] |

| LogP | ~2.6 | Moderate lipophilicity; improves membrane permeability compared to methoxy analogues.[1][2] |

| Electronic State | Electron-Rich Aromatic Ring | The 4-ethoxy group activates the ring; the aldehyde is deactivated slightly relative to nitro-benzaldehydes but remains highly reactive for nucleophilic additions.[1][2] |

| Steric Factor | Ortho-Methyl (C2) | Critical Feature: Blocks nucleophilic attack at the ortho position and sterically hinders the aldehyde carbonyl, requiring forcing conditions for some condensations. |

Application 1: Synthesis of "Ortho-Blocked" Phenethylamines

Target Class: Monoamine Oxidase Inhibitors (MAOIs) & CNS Active Agents.[1][2] Rationale: Phenethylamines derived from this aldehyde possess a methyl group at the 2-position of the phenyl ring.[1] This steric bulk hinders the approach of metabolic enzymes (like MAO-A/B) to the benzylic carbon, potentially modulating the drug's duration of action.

Protocol: Henry Reaction (Nitroaldol) & Reduction

This workflow converts the aldehyde into a 2-phenylethylamine scaffold.[1][2]

Step A: Nitroaldol Condensation

Reaction: this compound + Nitromethane

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde in nitromethane in a round-bottom flask.

-

Reflux the mixture at 100°C for 2–4 hours . Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde spot.[1]

-

Workup: Cool to room temperature. The nitrostyrene often precipitates as yellow needles.[1][2] If not, remove excess nitromethane under reduced pressure.[1][2]

-

Purification: Recrystallize from ethanol.

-

Step B: Reduction to Amine

Reaction: Nitrostyrene

-

Reagents:

-

Procedure:

-

Safety Note: LiAlH₄ is pyrophoric.[1][2] Conduct under Argon/Nitrogen atmosphere.

-

Suspend LiAlH₄ in anhydrous THF at 0°C.

-

Add the nitrostyrene intermediate (dissolved in THF) dropwise to the suspension.[1]

-

Allow to warm to room temperature, then reflux for 6 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Dry the filtrate over

and concentrate to yield the crude amine oil. Convert to HCl salt for storage.[1][2]

-

Application 2: Knoevenagel Condensation for Metabolic Targets

Target Class: Cinnamic Acid Derivatives (ACC Inhibitors / PPAR agonists).[1][2] Rationale: The 4-ethoxy group mimics the lipophilic tail found in glitazones, while the 2-methyl group restricts conformational rotation, locking the pharmacophore in a bioactive conformation.[1]

Protocol: Synthesis of 4-Ethoxy-2-methylcinnamic Acid[1][2]

-

Reagents:

-

Procedure:

-

Combine all reagents in a flask equipped with a reflux condenser.

-

Heat to 80–90°C for 4 hours . Carbon dioxide (

) evolution indicates decarboxylation is proceeding.[1][2] -

Workup: Pour the cooled reaction mixture into ice-cold HCl (2M, 50 mL). The product will precipitate as a white/off-white solid.[1][2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

-

Critical Insight: The 2-methyl group may slow this reaction compared to unsubstituted benzaldehyde.[1][2] If yield is low (<50%), switch to Meldrum's acid as the condensation partner, followed by hydrolysis/decarboxylation.

Mechanistic & Strategic Visualization[1][2]

The following diagram illustrates the "Metabolic Shielding" concept and the divergent synthetic pathways available for this building block.

Figure 1: Synthetic divergence and the "Ortho-Blocking" metabolic protection mechanism.[1]

Troubleshooting & Handling

Stability & Storage[1][2]

-

Oxidation Risk: Like all benzaldehydes, this compound can auto-oxidize to 4-ethoxy-2-methylbenzoic acid upon prolonged exposure to air.[1][2]

-

Purification: If the aldehyde is impure (contains acid), wash an ether solution of the compound with 10%

to remove the acid, then dry and distill.

Reaction Tips

-

Steric Hindrance: The 2-methyl group creates steric bulk.[1][2] In Schiff base formation (Reductive Amination), allow longer equilibrium times (4–12 hours) for imine formation before adding the reducing agent (

).[1] -

Vilsmeier Synthesis: If you cannot source the aldehyde, synthesize it from 1-ethoxy-3-methylbenzene (m-cresol ethyl ether) using

and DMF.[1][2] Note that formylation will occur para to the ethoxy group (position 4 relative to methyl at 2) due to the strong directing effect of the alkoxy group.

References

-

Synthesis via Vilsmeier-Haack

-

Application in MAO Inhibitors

-

Application in Metabolic Disease (ACC Inhibitors)

-

General Knoevenagel Protocols

Sources

- 1. Pharmaceutical composition for the treatment of acute disorders - Patent US-2013195976-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Schiff Base Ligands from 4-Ethoxy-2-methylbenzaldehyde: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff base ligands derived from 4-ethoxy-2-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthetic route, mechanistic insights, and characterization of these versatile compounds. The content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep understanding of the chemical processes involved.

Introduction: The Significance of Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the field of coordination chemistry and medicinal chemistry.[1][2] Their facile synthesis, structural versatility, and the diverse electronic properties conferred by various substituents make them exceptional ligands for a wide array of metal ions. The resulting metal complexes have shown significant potential in various applications, including catalysis, materials science, and, most notably, as therapeutic agents with a broad spectrum of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

The starting material, this compound, offers an interesting scaffold for Schiff base synthesis. The ethoxy group at the para-position is an electron-donating group, which can influence the electronic properties of the resulting ligand and its metal complexes. The methyl group at the ortho-position introduces steric hindrance, which can affect the coordination geometry and stability of the metal complexes. This unique combination of electronic and steric factors makes Schiff bases derived from this aldehyde promising candidates for the development of novel therapeutic agents.

Reaction Mechanism: Understanding the Formation of the Azomethine Bond

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound, in this case, this compound.[4][5] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism.[6][7]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[8]

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.[5] The acid catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

The overall reaction is reversible, and the formation of the Schiff base is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by the precipitation of the product.[9]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols: Synthesis of Schiff Base Ligands

This section provides detailed, step-by-step protocols for the synthesis of Schiff base ligands from this compound and various primary amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Primary Amine (e.g., Aniline) | Reagent Grade | Fisher Scientific |

| Substituted Anilines | Synthesis Grade | Alfa Aesar |

| Ethanol (Absolute) | ACS Grade | VWR Chemicals |

| Glacial Acetic Acid | ACS Grade | J.T. Baker |

| Round-bottom flask (50 mL, 100 mL) | - | Pyrex |

| Reflux condenser | - | Kimble |

| Magnetic stirrer and stir bar | - | IKA |

| Heating mantle | - | Glas-Col |

| Büchner funnel and filter paper | - | Whatman |

| Recrystallization glassware | - | - |

General Synthesis Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine. The molar ratio of the aldehyde to the amine is typically 1:1.

-

Reactant Preparation:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

-

In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. For solid amines, gentle warming may be necessary to ensure complete dissolution.